N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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Overview
Description
N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide typically involves the condensation of 2,3-dichloroaniline with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide shares similarities with other Schiff bases and oxamides, such as:
- N-(2,3-dichlorophenyl)-N’-[(E)-benzylideneamino]oxamide
- N-(2,3-dichlorophenyl)-N’-[(E)-furfurylideneamino]oxamide
Uniqueness
- The presence of both dichlorophenyl and thiophenyl groups in N-(2,3-dichlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide imparts unique chemical and biological properties, making it distinct from other similar compounds. Its specific structure allows for diverse reactivity and potential applications in various fields.
Properties
CAS No. |
328002-28-4 |
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Molecular Formula |
C13H9Cl2N3O2S |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-1-5-10(11(9)15)17-12(19)13(20)18-16-7-8-3-2-6-21-8/h1-7H,(H,17,19)(H,18,20)/b16-7+ |
InChI Key |
HGAIKUOLGVCQFL-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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